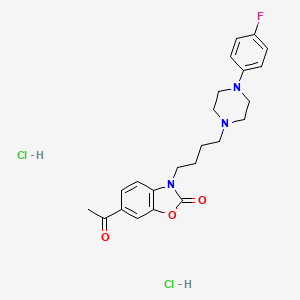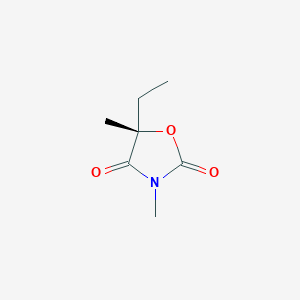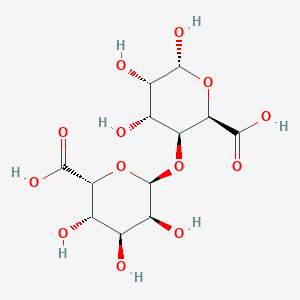
L-Diguluronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Diguluronic acid is a linear polysaccharide copolymer composed of two L-guluronic acid units. It serves as a precursor for alginate, a categorically unbranched polyanionic polysaccharide. Alginate is widely used in various applications, including the development of antifungal agent delivery carriers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Diguluronic acid can be synthesized through the polymerization of L-guluronic acid units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the linear polysaccharide structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of alginate from natural sources such as brown algae. The alginate is then hydrolyzed to obtain this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-Diguluronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted polysaccharides .
Applications De Recherche Scientifique
L-Diguluronic acid has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of alginate-based materials.
Biology: Employed in the study of polysaccharide structures and their interactions with biological molecules.
Medicine: Utilized in the development of drug delivery systems, particularly for antifungal agents.
Industry: Applied in the production of biodegradable and biocompatible materials for various industrial applications
Mécanisme D'action
L-Diguluronic acid exerts its effects through its interaction with biological molecules. The compound’s mechanism of action involves binding to specific molecular targets, such as proteins and enzymes, through its carboxylate and hydroxyl groups. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Triguluronic acid
- L-Tetraguluronic acid
- L-Pentaguluronic acid
- L-Hexaguluronic acid
Uniqueness
L-Diguluronic acid is unique due to its specific structure, consisting of two L-guluronic acid units. This structure imparts distinct physicochemical properties, making it particularly suitable for applications in drug delivery and material science .
Propriétés
Formule moléculaire |
C12H18O13 |
|---|---|
Poids moléculaire |
370.26 g/mol |
Nom IUPAC |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+/m0/s1 |
Clé InChI |
IGSYEZFZPOZFNC-GZKKCYTGSA-N |
SMILES isomérique |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O)O)O)C(=O)O)O)O |
SMILES canonique |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
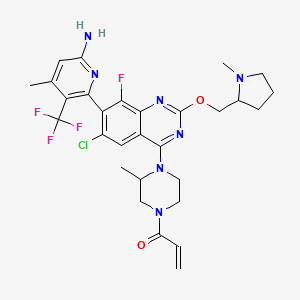
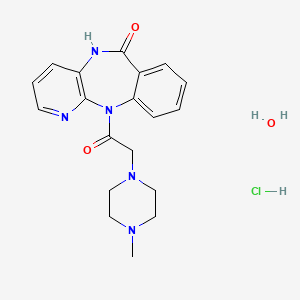
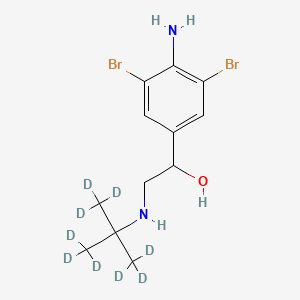
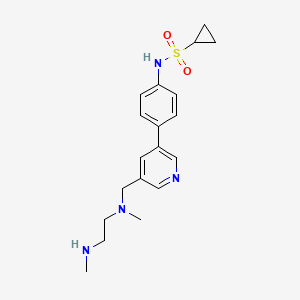
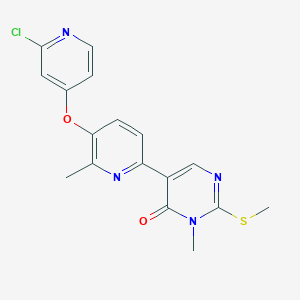

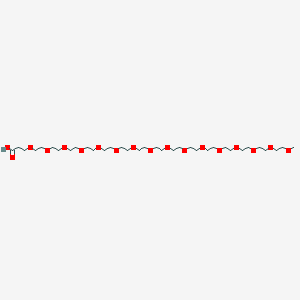
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
